![molecular formula C17H16O3 B2686067 3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde CAS No. 133495-64-4](/img/structure/B2686067.png)

3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

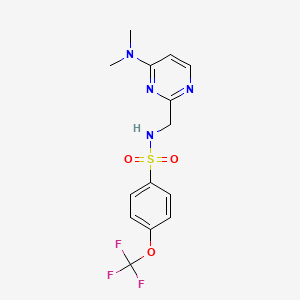

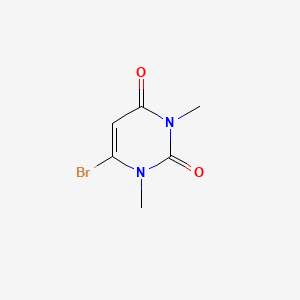

3-Methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde is a specialty product used for proteomics research . It has a molecular formula of C17H16O3 and a molecular weight of 268.31 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde group with a methoxy group (OCH3) and a phenylprop-2-en-1-yl group (C6H5CH=CHCH2) attached to it . The exact spatial configuration can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 449.6±40.0 °C and a predicted density of 1.144±0.06 g/cm3 .Scientific Research Applications

Oxidation Reactions and Derivative Formation

- Oxidation of Methoxy Substituted Benzyl Phenyl Sulfides : Research by Lai, Lepage, and Lee (2002) highlighted the oxidation reactions involving methoxy substituted benzaldehydes, elucidating mechanisms through which methoxy substituted benzyl derivatives and benzaldehydes are formed. This study distinguishes between oxidants reacting via single electron transfer and those proceeding through direct oxygen atom transfer, indicating the versatility of methoxy substituted benzaldehydes in oxidation reactions (Lai, Lepage, & Lee, 2002).

Crystal Structure Analysis

- C-H...O Bonded Dimers in Methoxy-Benzaldehydes : Ribeiro-Claro, Drew, and Félix (2002) provided insights into the crystal structure of 2-methoxy-benzaldehyde, revealing the presence of intra- and intermolecular C–H...O short contacts, which form dimers linked by C@O and C(3)–H groups of adjacent molecules. This study underscores the significance of methoxy substitution in influencing the structural and dimerization properties of benzaldehydes (Ribeiro-Claro, Drew, & Félix, 2002).

Synthesis of Complex Organic Compounds

- Synthesis of 3-Phenylpropionic Acids from Benzaldehydes : Sharma, Joshi, and Sinha (2003) reported on the synthesis of 3-phenylpropionic acids by reacting benzaldehyde with malonic acid, showcasing the reactivity of benzaldehydes in forming value-added organic compounds under microwave irradiation. This research highlights the efficiency of methoxy substituted benzaldehydes in organic synthesis (Sharma, Joshi, & Sinha, 2003).

Safety And Hazards

properties

IUPAC Name |

3-methoxy-2-[(E)-3-phenylprop-2-enoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-11-5-10-15(13-18)17(16)20-12-6-9-14-7-3-2-4-8-14/h2-11,13H,12H2,1H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLZMGXXXHJDMZ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC=CC2=CC=CC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC/C=C/C2=CC=CC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(furan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2685986.png)

![Ethyl 2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2685990.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685995.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2685998.png)

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2686001.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B2686002.png)

![1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B2686003.png)